molecular formula C11H15N3O B13175384 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde

2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde

Cat. No.: B13175384
M. Wt: 205.26 g/mol
InChI Key: STBLNXNKCDEJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde is a heterocyclic compound featuring a pyrimidine ring substituted with a cyclopentyl(methyl)amino group and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde typically involves the reaction of cyclopentylamine with a pyrimidine derivative. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carboxylic acid.

    Reduction: 2-[Cyclopentyl(methyl)amino]pyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, in antitrypanosomal activity, it may inhibit key enzymes or pathways essential for the survival of the Trypanosoma species . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.

Biological Activity

2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include cyclopentylamine and various pyrimidine precursors. The final product is usually obtained through a condensation reaction followed by purification processes such as recrystallization or chromatography.

Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549TBDApoptosis induction
Related Pyrimidine DerivativeCaco-239.8Cell cycle arrest

Studies indicate that certain modifications in the structure significantly enhance anticancer activity. For example, the introduction of specific substituents on the pyrimidine ring can lead to improved potency against targeted cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Research has shown that similar pyrimidine derivatives possess activity against Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Related Pyrimidine DerivativeS. aureusTBD

The mechanism of action often involves inhibition of bacterial DNA synthesis or disruption of cell membrane integrity, leading to cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be closely linked to its structural features. Key factors influencing activity include:

  • Substituents on the pyrimidine ring : Variations in the position and nature of substituents can alter binding affinity to biological targets.
  • Alkyl chain length : The cyclopentyl group plays a crucial role in enhancing lipophilicity, which may improve cellular uptake.

Case Studies

  • Anticancer Efficacy : A study involving a series of pyrimidine derivatives reported that compounds with cyclopentyl substitutions exhibited higher cytotoxicity against Caco-2 cells compared to those without cyclopentyl groups. The study highlighted a significant decrease in cell viability, emphasizing the importance of structural modifications in enhancing anticancer efficacy .
  • Antimicrobial Evaluation : In vitro studies have shown that pyrimidine derivatives including this compound displayed effective antimicrobial activity against various pathogens, suggesting potential applications in treating infections caused by resistant strains .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-[cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H15N3O/c1-14(10-4-2-3-5-10)11-12-6-9(8-15)7-13-11/h6-8,10H,2-5H2,1H3

InChI Key

STBLNXNKCDEJCX-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCC1)C2=NC=C(C=N2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.